

## JNJ-28312141: A Technical Guide to a Dual CSF-1R/FLT3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-28312141 |           |
| Cat. No.:            | B1684603     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **JNJ-28312141**, a potent, orally active small molecule inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3). It details the compound's mechanism of action, preclinical efficacy in oncology models, and the experimental protocols used for its characterization.

## **Core Mechanism of Action**

**JNJ-28312141** is a receptor tyrosine kinase inhibitor with high affinity for CSF-1R (also known as FMS) and additional activity against FLT3.[1][2] The primary function of CSF-1R is to mediate the survival, proliferation, and differentiation of macrophages and their progeny, including osteoclasts.[3] In the context of cancer, many tumors express the CSF-1 ligand, which recruits and sustains a population of Tumor-Associated Macrophages (TAMs). These TAMs can promote tumor progression, angiogenesis, and metastasis.[3]

JNJ-28312141 functions by competitively inhibiting the ATP-binding site within the kinase domain of CSF-1R. This action blocks the receptor's autophosphorylation upon ligand binding, thereby abrogating downstream signaling pathways essential for cell survival and proliferation. The depletion of CSF-1R-dependent cells, such as TAMs and osteoclasts, forms the basis of its anti-tumor and anti-resorptive activities. Its additional potent inhibition of FLT3 gives it therapeutic potential in hematological malignancies like Acute Myeloid Leukemia (AML) where FLT3 mutations are common oncogenic drivers.[3]













Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medkoo.com [medkoo.com]
- 2. JNJ-28312141 Immunomart [immunomart.com]
- 3. JNJ-28312141, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-28312141: A Technical Guide to a Dual CSF-1R/FLT3 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684603#jnj-28312141-csf-1r-inhibitor-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com